Methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate
Description
Methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate is a pyrimidine derivative characterized by a central six-membered aromatic ring containing two nitrogen atoms (pyrimidine core). The compound features methoxy (-OCH₃) groups at the 4- and 6-positions of the pyrimidine ring and a methyl propanoate ester (-CH₂CH₂COOCH₃) substituent at the 2-position. Its molecular formula is C₁₁H₁₄N₂O₅, with a molecular weight of 254.24 g/mol.
Pyrimidine derivatives are widely utilized in pharmaceuticals and agrochemicals due to their ability to interact with biological targets via hydrogen bonding and π-π stacking. The methyl propanoate ester group contributes to moderate lipophilicity, balancing solubility in organic solvents and aqueous media.
Properties
IUPAC Name |
methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-14-8-6-9(15-2)12-7(11-8)4-5-10(13)16-3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSUTSWNZSNJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)CCC(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate typically involves the reaction of 4,6-dimethoxypyrimidine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the pyrimidine ring to the acrylate ester. The reaction is typically conducted in an aprotic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or thiourea in polar solvents like ethanol or water.
Major Products:
Oxidation: Formation of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid.
Reduction: Formation of 3-(4,6-dimethoxypyrimidin-2-yl)propanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidine derivatives.
Industry: It is utilized in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interact with specific biological targets in plants.
Mechanism of Action
The mechanism of action of Methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the pyrimidine ring enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting its catalytic activity.
Comparison with Similar Compounds
Structural Analogues in Pyrimidine Derivatives
a. 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 4)
- Core Structure : Pyrimidine-2,4-dione (uracil derivative).
- Substituents : 1,3-Dimethoxymethyl, 5-methyl, and a benzyloxypropyl chain.
- Molecular Formula : C₂₉H₃₂N₂O₇ (MW: 520.58 g/mol).
- Key Properties :
- High lipophilicity due to bulky benzyloxy groups.
- Reduced solubility in polar solvents compared to the target compound.
- The dione (keto) groups enable hydrogen bonding but reduce aromaticity.
- Applications : Likely used in nucleoside analog synthesis or enzyme inhibition studies .
b. Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
- Core Structure : Pyrimidine.
- Substituents : 6-Methyl, thietan-3-yloxy (saturated three-membered sulfur ring), and thioacetate (-S-CH₂COOEt).
- Molecular Formula : C₁₂H₁₆N₂O₃S₂ (MW: 300.39 g/mol).
- Key Properties :
- Sulfur atoms increase susceptibility to oxidation.
- Thioacetate group enhances electrophilicity, enabling nucleophilic attacks.
- Ethyl ester improves lipophilicity but may slow hydrolysis compared to methyl esters.
- Applications: Potential use in prodrug design or as a reactive intermediate .
Ester Variations and Substituent Effects
Pyridine vs. Pyrimidine Core Structures
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
- Core Structure : Pyridine (one nitrogen atom).
- Substituents: 2-Amino, 5-fluoro, and methyl propanoate.
- Molecular Formula : C₉H₁₁FN₂O₂ (MW: 198.20 g/mol).
- Pyridine’s lower electron density compared to pyrimidine reduces aromatic interactions. Applications: Likely used in kinase inhibitors or fluorinated drug candidates .
Comparative Data Table
Biological Activity
Methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its pyrimidine ring, which is substituted with methoxy groups. The chemical formula is CHNO, and its CAS number is 870079-64-4. The structural features contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways. For example, it may interact with phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways.
- Receptor Modulation : There is evidence suggesting that this compound may modulate receptor activities, potentially influencing neurotransmission and other physiological processes.
Biological Activity and Pharmacological Effects
Research has demonstrated several biological activities associated with this compound:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis in these cells through mechanisms involving oxidative stress and DNA damage.
- Neuroprotective Effects : There are indications that this compound may provide neuroprotective benefits. This could be relevant in conditions such as neurodegenerative diseases where oxidative stress plays a significant role.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models. This activity may be linked to the inhibition of pro-inflammatory cytokine production.
Research Findings and Case Studies
A review of the literature reveals several key studies highlighting the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyrimidine derivatives and methyl propanoate precursors. Key steps include protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) and catalytic coupling under inert conditions. Optimization involves adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (60–80°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Structural validation combines spectroscopic and crystallographic methods:
- NMR : - and -NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine ring carbons at δ 160–170 ppm).
- X-ray Diffraction (XRD) : Single-crystal analysis reveals triclinic packing (space group ) with intermolecular hydrogen bonds (e.g., C–H···O interactions) stabilizing the lattice. Lattice parameters (e.g., ) are refined using SHELXL .
Q. What analytical techniques are recommended for assessing purity and identifying impurities in this compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities like methylphenylpropanoic acid derivatives. Reference standards (e.g., EP Impurities A–F) are used for calibration .
- Mass Spectrometry (MS) : High-resolution ESI-MS detects trace impurities (e.g., m/z deviations > 0.005 Da indicate structural anomalies) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity or stability?
- Methodological Answer : Discrepancies arise from solvent effects or conformational flexibility not captured in gas-phase DFT calculations. Mitigation strategies:
- Solvent-Corrected Modeling : Use COSMO-RS to simulate solvent interactions.
- Dynamic NMR : Probe rotational barriers of methoxy groups to assess steric hindrance.
- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., >200°C stability in inert atmospheres) .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) of pyrimidinyl-propanoate derivatives in antifungal applications?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., halogens, alkyl chains) at the pyrimidine 2- or 4-position to modulate lipophilicity and target binding.
- Bioassays : Evaluate fungicidal activity against Peronosporales via mycelial growth inhibition assays (IC values). Cross-resistance studies compare efficacy against wild-type and resistant strains .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer : Challenges include twinning, weak diffraction, and disorder in methoxy groups. Solutions:
- SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for anisotropic displacement parameter refinement.
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to enhance resolution (<0.8 Å).
- Hydrogen Bond Analysis : Identify key interactions (e.g., C11–H11···O2 in packing diagrams) to validate molecular geometry .
Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
- Methodological Answer : Hydrogen bonding (e.g., C–H···O) and π-π stacking between pyrimidine rings enhance thermal stability and reduce solubility in polar solvents. Quantify via:
- Hirshfeld Surface Analysis : Map interaction footprints (e.g., d plots show O···H contacts).
- Solubility Studies : Measure solubility in DMSO/water mixtures; correlate with lattice energy calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
